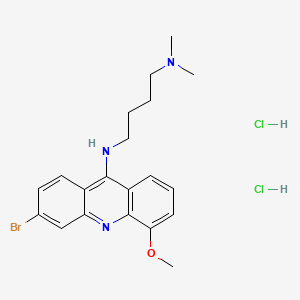
C 325
Descripción general
Descripción
1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.
Métodos De Preparación
The synthesis of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 1,4-butanediamine with 3-bromo-5-methoxy-9-acridine in the presence of dimethylamine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Nickel-Catalyzed β,γ-Dicarbofunctionalization
A nickel-catalyzed three-component reaction enables β,γ-dicarbofunctionalization of alkenyl carbonyl compounds (Scheme 5) :
-
Substrates : Non-conjugated alkenes, aryl iodides, and alkylzinc reagents.
-
Directing Group : 8-Aminoqunoline ensures regioselectivity, later cleaved to yield carboxylic acids.
-
Yield Range : 55–92% across 22 substrates, with terminal alkenes showing higher efficiency .
Key Reaction Conditions :
-
Catalyst: Ni(cod)₂ (5 mol%)
-
Ligand: Bipyridine
-
Temperature: 80°C
N-Heterocyclic Carbene (NHC)-Catalyzed Cross-Coupling
NHCs facilitate deaminative cross-coupling of aldehydes with Katritzky pyridinium salts (Scheme 6) :
-
Mechanism : Single-electron transfer generates alkyl radicals, which recombine with carbonyl carbon radicals.
-
Scope : 40 substrates, including peptide derivatives, with 60–89% yields .
-
Advantage : Transition metal-free, functional group tolerance (esters, amines, halides) .
Design of Experiments (DoE) in Reaction Optimization
A face-centered central composite design (CCF) optimized the NAr reaction of 2,4-difluoronitrobenzene with pyrrolidine to maximize ortho-substituted product 7 :
-
Factors : Residence time (0.5–3.5 min), temperature (30–70°C), pyrrolidine equivalents (2–10).
-
Replicates : Three center-point experiments ensured reproducibility (±2% yield variance) .
Table 2: DoE Results for Product 7 Synthesis
| Experiment | Residence Time (min) | Temp (°C) | Equivalents | Yield (%) |
|---|---|---|---|---|
| 1 | 0.5 | 30 | 2 | 42 |
| 9 (Center) | 2.0 | 50 | 6 | 78 |
| 17 | 3.5 | 70 | 10 | 65 |
Deuteration of Hydridic C(sp³)-H Bonds
A visible-light-driven method deuteration uses D₂O and TBADT/thiol catalysis :
-
Scope : Formyl C-H and tertiary C(sp³)-H bonds in 38 feedstock chemicals (e.g., ibuprofen).
-
Deuteration Efficiency : >90% D-incorporation under 390 nm light .
Intermolecular N–N Coupling for Hydrazides
Iridium or iron catalysis enables N–N coupling of dioxazolones and arylamines (Scheme 7) :
Aplicaciones Científicas De Investigación
1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride can be compared with other similar compounds, such as:
- 1,4-Butanediamine, N1-(3-aminopropyl)-N1-[3-[(6-chloro-2-methoxy-9-acridinyl)amino]propyl]-, hydrochloride
- Benzamide, 3-bromo-N-(1,2,3,4-tetrahydro-7-methoxy-9-acridinyl)-
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of 1,4-Butanediamine, N’-(3-bromo-5-methoxy-9-acridinyl)-N,N-dimethyl-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological activities.
Propiedades
Número CAS |
6546-56-1 |
|---|---|
Fórmula molecular |
C20H26BrCL2N3O |
Peso molecular |
475.2 g/mol |
Nombre IUPAC |
N-(3-bromo-5-methoxyacridin-9-yl)-N',N'-dimethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C20H24BrN3O.2ClH/c1-24(2)12-5-4-11-22-19-15-10-9-14(21)13-17(15)23-20-16(19)7-6-8-18(20)25-3;;/h6-10,13H,4-5,11-12H2,1-3H3,(H,22,23);2*1H |
Clave InChI |
RJSRKSRHGMYLGP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
SMILES canónico |
CN(C)CCCCNC1=C2C=CC(=CC2=NC3=C1C=CC=C3OC)Br.Cl.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
6546-56-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
C-325; C 325; C325 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















